![molecular formula C8H6N2O2 B042131 Methyl 2-cyanoisonicotinate CAS No. 94413-64-6](/img/structure/B42131.png)
Methyl 2-cyanoisonicotinate
Overview
Description
“Methyl 2-cyanoisonicotinate” is a chemical compound with the molecular formula C8H6N2O2 . It has an average mass of 162.145 Da and a monoisotopic mass of 162.042923 Da . It is also known by other names such as “2-Cyano-4-pyridine carboxylic acid methyl ester” and "methyl 2-cyanopyridine-4-carboxylate" .
Synthesis Analysis
The synthesis of “Methyl 2-cyanoisonicotinate” involves several steps. One method involves the use of tetrakis (triphenylphosphine) palladium (0) in N,N-dimethyl-formamide at 120℃ for 2.5 hours under an inert atmosphere . Another method involves the use of copper (I) iodide and N,N-Dimethylcarbamoyl chloride in acetonitrile at 90℃ for 7 hours .Molecular Structure Analysis
“Methyl 2-cyanoisonicotinate” contains a total of 18 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic nitrile, and 1 Pyridine .Chemical Reactions Analysis
“Methyl 2-cyanoisonicotinate” has high chemical stability, making it suitable for use in various chemical reactions . It is resistant to oxidation and can withstand high temperatures and pressures, making it an ideal intermediate for the synthesis of complex organic compounds .Physical And Chemical Properties Analysis
“Methyl 2-cyanoisonicotinate” has a density of 1.3±0.1 g/cm3, a boiling point of 296.6±25.0 °C at 760 mmHg, and a flash point of 133.2±23.2 °C . It has 4 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds . Its molar refractivity is 40.2±0.4 cm3, and it has a polar surface area of 63 Å2 .Scientific Research Applications
Pharmacology
Methyl 2-cyanoisonicotinate is utilized in pharmacological research due to its potential as a precursor in the synthesis of various bioactive molecules. Its cyano and ester functional groups make it a versatile intermediate for constructing compounds that may exhibit therapeutic properties. For instance, it can be used to synthesize analogs of nicotinic acid, which are explored for their cholesterol-modulating effects .
Organic Synthesis
In the realm of organic chemistry, Methyl 2-cyanoisonicotinate serves as a valuable building block for the synthesis of complex organic compounds. It is particularly useful in the construction of heterocyclic compounds, which are a core structure in many pharmaceuticals. Its reactivity allows for the introduction of various substituents, enabling the creation of a diverse array of molecules .
Material Science
This compound finds applications in material science as a chemical precursor for the synthesis of advanced materials. Its molecular structure can be incorporated into polymers or small molecules that are used in the development of new materials with specific desired properties, such as increased strength or chemical resistance .
Analytical Chemistry
Methyl 2-cyanoisonicotinate can be employed as a standard or reference compound in analytical chemistry. Its well-defined structure and properties allow it to be used in methods such as chromatography or mass spectrometry for the identification and quantification of substances within a sample .
Life Sciences
In life sciences, Methyl 2-cyanoisonicotinate’s derivatives are studied for their biological activities. Research in this field explores the biochemical pathways and mechanisms through which these derivatives exert their effects, contributing to the understanding of cellular processes and the development of new drugs .
Chemical Engineering
The compound’s role in chemical engineering involves its use in process development and optimization. It may be used in the design of synthetic routes for industrial-scale production, where its reactivity and stability under various conditions are key considerations for developing efficient and cost-effective manufacturing processes .
Safety And Hazards
“Methyl 2-cyanoisonicotinate” is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing face, hands, and any exposed skin thoroughly after handling .
Future Directions
“Methyl 2-cyanoisonicotinate” is an important intermediate in the synthesis of complex organic compounds, and its high chemical stability makes it suitable for industrial scale production . It is also used in the preparation of 2-aminoacyl isonicotinic acid, which is an important raw material for preparing AMG333 .
properties
IUPAC Name |
methyl 2-cyanopyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVHMLCJEKDDAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478210 | |
Record name | Methyl 2-cyanoisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyanoisonicotinate | |
CAS RN |
94413-64-6 | |
Record name | Methyl 2-cyanoisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-cyanopyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 2-cyanoisonicotinate in the synthesis of Topiroxostat?
A1: Methyl 2-cyanoisonicotinate serves as a crucial intermediate in the three-step synthesis of Topiroxostat []. It is first converted to 2-cyanoisoniazide through hydrazinolysis. Subsequently, 2-cyanoisoniazide undergoes condensation with 4-cyanopyridine to yield Topiroxostat [].
Q2: What are the advantages of using Methyl 2-cyanoisonicotinate in this particular synthesis route?
A2: The use of Methyl 2-cyanoisonicotinate, synthesized from Methylisonicotinic-N-oxide, contributes to the overall efficiency and simplicity of the Topiroxostat synthesis []. This route involves only three steps, making it relatively straightforward compared to potential alternative methods [].
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